2-Bromothioanisole

Catalog No.
S568339
CAS No.
19614-16-5
M.F
C7H7BrS
M. Wt
203.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromothioanisole

CAS Number

19614-16-5

Product Name

2-Bromothioanisole

IUPAC Name

1-bromo-2-methylsulfanylbenzene

Molecular Formula

C7H7BrS

Molecular Weight

203.1 g/mol

InChI

InChI=1S/C7H7BrS/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3

InChI Key

ALAQDUSTXPEHMH-UHFFFAOYSA-N

SMILES

CSC1=CC=CC=C1Br

Synonyms

2-bromothioanisole, o-bromothioanisole

Canonical SMILES

CSC1=CC=CC=C1Br

The exact mass of the compound 2-Bromothioanisole is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Anisoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synthesis Precursor:

2-Bromothioanisole is primarily used as a precursor in the synthesis of various organic compounds. Its reactive bromo group allows for further chemical transformations, making it a valuable building block in the creation of more complex molecules. Here are some specific examples:

  • Thioether-methyleneborane: Researchers have employed 2-bromothioanisole in the synthesis of thioether-methyleneborane, a compound with potential applications in organic synthesis and catalysis [].
  • 1-Dimesitylboryl-2-methylthio-benzene: This compound, synthesized using 2-bromothioanisole, exhibits interesting photophysical properties and is being investigated for its potential in organic light-emitting diodes (OLEDs).

2-Bromothioanisole is an organic compound with the molecular formula C7H7BrSC_7H_7BrS. It consists of a thioether functional group, where a bromine atom is substituted at the second position of a thioanisole structure. This compound appears as a colorless to pale yellow liquid and has a characteristic odor. Its chemical structure can be represented as follows:

Structure C6H5SC(Br)H3\text{Structure }\text{C}_6\text{H}_5\text{S}\text{C}(\text{Br})\text{H}_3

The compound is primarily used in chemical synthesis and research applications due to its reactivity and functional properties.

  • Toxicity: Data on the specific toxicity of 2-Bromothioanisole is limited. However, due to the presence of bromine, it is advisable to handle it with caution as it may be irritating to the skin, eyes, and respiratory system [].
  • Flammability: 2-Bromothioanisole has a high flash point, indicating a low flammability risk. However, it is recommended to handle it away from heat sources and open flames as a general safety precaution [].
, primarily substitution reactions. The bromine atom can be replaced by other nucleophiles, including:

  • Amines: Forming substituted amines.
  • Thiols: Leading to thioether derivatives.
  • Alkoxides: Resulting in ether products.

These reactions are significant in organic synthesis, allowing for the modification of the compound into more complex structures.

Research indicates that 2-Bromothioanisole exhibits biological activity, particularly in antimicrobial and antifungal properties. It has been studied for its effects on various microbial strains, showing potential as a lead compound for developing new antimicrobial agents. Additionally, its reactivity may allow it to interact with biological molecules, indicating possible applications in medicinal chemistry.

2-Bromothioanisole can be synthesized through several methods:

  • Bromination of Thioanisole:
    • Thioanisole is treated with bromine in the presence of a catalyst such as aluminum chloride or iron(II) chloride. The reaction typically occurs under controlled temperature conditions to yield 2-Bromothioanisole.
    • Example reaction:
      Thioanisole+Br2AlCl32 Bromothioanisole\text{Thioanisole}+\text{Br}_2\xrightarrow{\text{AlCl}_3}\text{2 Bromothioanisole}
  • Substitution Reactions:
    • The compound can also be synthesized by substituting bromine in other thioether compounds using nucleophilic agents.

These methods highlight the versatility of 2-Bromothioanisole in synthetic organic chemistry.

2-Bromothioanisole finds applications in various fields:

  • Organic Synthesis: Used as an intermediate in the preparation of pharmaceuticals and agrochemicals.
  • Research: Employed in studies focusing on reaction mechanisms and the development of new synthetic methodologies.
  • Material Science: Investigated for its potential use in the formulation of functional materials due to its unique properties.

Interaction studies involving 2-Bromothioanisole have focused on its reactivity with biological macromolecules and other small molecules. These studies aim to understand how 2-Bromothioanisole interacts at the molecular level, which can provide insights into its potential therapeutic uses and environmental behavior. For instance, its ability to form adducts with proteins or nucleic acids could be explored for drug development purposes.

Several compounds are structurally similar to 2-Bromothioanisole, including:

  • Thioanisole:
    • Structure: C6H5SCH3C_6H_5S\text{CH}_3
    • Difference: Lacks the bromine substituent; used as a starting material for bromination.
  • 4-Bromothioanisole:
    • Structure: C6H4BrSCH3C_6H_4BrS\text{CH}_3
    • Difference: Bromine is located at the para position; exhibits different reactivity patterns compared to 2-bromo derivative.
  • Benzylthioether:
    • Structure: C6H5SCH2RC_6H_5S\text{CH}_2\text{R} (where R is an alkyl group)
    • Difference: Contains a benzyl group instead of a methyl group; different physical and chemical properties.

Comparison Table

CompoundMolecular FormulaPosition of BromineKey Characteristics
2-BromothioanisoleC7H7BrSorthoReactivity with nucleophiles
ThioanisoleC6H5SCH3N/AStarting material for synthesis
4-BromothioanisoleC7H7BrSparaDifferent substitution patterns
BenzylthioetherC6H5SCH2RN/AVaries based on R substitution

This comparison highlights the unique position of 2-Bromothioanisole within its chemical family, emphasizing its specific reactivity and applications in organic synthesis.

Bromination of Thioanisole Derivatives

The direct bromination of thioanisole represents the most straightforward method for synthesizing 2-bromothioanisole. This approach typically involves the reaction of thioanisole with bromine in the presence of a suitable catalyst. The regioselectivity of this reaction is crucial, as it can lead to the formation of either 2-bromothioanisole (ortho position) or 4-bromothioanisole (para position).

The bromination of thioanisole generally favors substitution at the para position due to the electronic directing effect of the methylthio group. However, the regioselectivity can be influenced by employing specific catalysts and optimizing reaction conditions. Lewis acid catalysts such as iron(II) chloride (FeCl₂), aluminum chloride (AlCl₃), and boron trifluoride (BF₃) have been employed to control the regioselectivity of bromination reactions.

A typical experimental procedure for bromination involves:

"In a four-hole boiling flask of 1 liter equipped with an agitator, thermometer, dropping funnel and Liebig condenser, add thioanisole and a catalytic amount of Lewis acid. Under controlled temperature and agitation conditions, bromine is added dropwise over several hours, followed by continued reaction for 1-2 hours."

While this method primarily yields 4-bromothioanisole, modifications to the catalyst type, concentration, solvent system, and reaction temperature can shift selectivity toward 2-bromothioanisole. Gas chromatographic analysis of crude bromination products has revealed that typical reactions produce a mixture containing both 2-bromothioanisole and 4-bromothioanisole in varying ratios.

Alternative bromination methods include using N-bromosuccinimide (NBS) in the presence of acid catalysts like p-toluenesulfonic acid (p-TsOH). This approach has shown promise for selective mono-ortho-bromination:

"p-toluene-sulfonic acid (p-TsOH)-mediated NBS bromination reaction... can give selective mono ortho-bromination. When conducted with NBS addition in a single portion, bromination reaches completion in under 5 minutes, even in the absence of light."

Table 1: Comparison of Bromination Methods for Thioanisole

MethodCatalystSolventTemperatureReaction TimeMajor ProductYield (%)Purity (%)
Direct BrominationFeCl₂ (0.002 mol)Neat50°C5h4-Bromothioanisole78.0>99.95
Direct BrominationAlCl₃ (0.001 mol)Dichloromethane5-50°C6h4-Bromothioanisole76.2>99.95
Direct BrominationBF₃ (0.001 mol)Neat50°C5h4-Bromothioanisole78.5>99.95
NBS Brominationp-TsOH (10 mol%)MethanolRoom temp.<5minortho-Bromination productsVariableNot specified

Aryne Intermediate Functionalization Strategies

A more specialized approach to synthesizing 2-bromothioanisole involves aryne chemistry. Arynes are highly reactive intermediates that can undergo various nucleophilic additions, providing alternative routes to brominated aromatic compounds with specific substitution patterns.

Based on research involving tetrahalogenobenzynes and thioanisole, aryne intermediates can react with sulfur-containing nucleophiles to form new carbon-sulfur bonds:

"Tetrafluoro- and tetrachloro-benzyne react with thioanisole to yield 1,2,3,4-tetrahalogeno-5-phenylthiobenzenes (III) in 45 and 61% yield respectively. Labelling experiments show that intramolecular proton transfer occurs to give ylids (II) which break down to give the isolated products."

While this specific reaction doesn't directly produce 2-bromothioanisole, it demonstrates the potential of aryne chemistry in functionalizing thioanisole derivatives. The versatility of aryne intermediates offers synthetic pathways that may be difficult to achieve through conventional methods.

The general mechanism for aryne reactions typically involves:

  • Generation of the aryne intermediate from a suitable precursor
  • Nucleophilic attack by the sulfur atom of a thiol or thioether
  • Subsequent transformations to yield the desired brominated product

The sulfur atom in thioanisole derivatives can serve dual roles in these reactions:

"The novelty of this process is how the sulfur atom can serve the role of both nucleophile and electrophile. Upon formation of phenyl succinimidyl sulfide using a demethylation process, the sulfur atom of thioanisole serves the role of nucleophile upon bromination with NBS. This role is then reversed upon expulsion of the bromide with succinimide."

This dual reactivity profile makes thioanisole derivatives particularly versatile substrates in aryne chemistry, potentially leading to regioselective syntheses of compounds like 2-bromothioanisole under appropriate conditions.

Catalytic Cross-Coupling Approaches

Cross-coupling methodologies represent a powerful approach for introducing or modifying functional groups on aromatic compounds. For 2-bromothioanisole, cross-coupling reactions can be employed in two distinct ways:

  • Using 2-bromothioanisole as an electrophilic coupling partner, where the C-Br bond undergoes oxidative addition with transition metal catalysts
  • Introducing the methylthio group onto pre-brominated aromatic compounds

The Suzuki-Miyaura reaction is particularly notable in this context. This palladium-catalyzed reaction couples organoboron compounds with organohalides under relatively mild conditions:

"The Suzuki reaction or Suzuki coupling is an organic reaction that uses a palladium complex catalyst to cross-couple a boronic acid to an organohalide. It was first published in 1979 by Akira Suzuki, and he shared the 2010 Nobel Prize in Chemistry with Richard F. Heck and Ei-ichi Negishi for their contribution to the discovery and development of noble metal catalysis in organic synthesis."

When using 2-bromothioanisole as the electrophilic partner, the reaction typically proceeds through the following catalytic cycle:

  • Oxidative addition of the C-Br bond to Pd(0)
  • Transmetallation with the organoboron species activated by base
  • Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst

The advantages of Suzuki coupling include:

  • Mild reaction conditions
  • Tolerance of various functional groups
  • Use of environmentally benign organoboron reagents
  • High stereo- and regioselectivity
  • Scalability for industrial applications

For heteroaryl bromides like 2-bromothioanisole, specialized catalyst systems have been developed:

"Pd₂dba₃ and [ligand 1] proved to be highly effective for the Suzuki-Miyaura reactions... with aryl and heteroaryl bromides. For example, this system efficiently combined 3,5-(bis-trifluoromethyl)bromobenzene and 4-bromoanisole with [substrate A] to furnish the desired biaryl in 82% and 74% yield, respectively."

Other cross-coupling reactions applicable to 2-bromothioanisole include Stille coupling (using organotin reagents) and Negishi coupling (using organozinc compounds), expanding the synthetic versatility of this building block.

Industrial-Scale Production Techniques

For industrial-scale production of 2-bromothioanisole, several factors must be considered, including scalability, safety, environmental impact, and cost-effectiveness. While direct information on industrial production of 2-bromothioanisole is limited in the search results, methods for related compounds like 4-bromothioanisole can provide valuable insights.

Based on patented processes, industrial production typically involves:

  • Controlled bromination of thioanisole under optimized conditions
  • Separation and purification of the desired isomer
  • Quality control and packaging of the final product

The bromination step is usually conducted in batch reactors:

"A one-liter four-necked flask equipped with a stirrer, thermometer, dropping funnel and Liebig condenser was charged with 124.2 g (1.00 mole) of thioanisole and a catalyst, and bromine was added dropwise with stirring at controlled temperature over several hours."

For the separation of isomers and purification, several techniques can be employed:

Table 2: Purification Methods for Brominated Thioanisoles

MethodDescriptionAdvantagesLimitationsPurity Achieved
CrystallizationCooling in alcoholic solvents to selectively precipitate one isomerSimple, cost-effective, scalableTemperature-sensitive, solvent consumption>99.95%
DistillationFractional distillation under reduced pressureEffective separation of isomersEnergy-intensive, thermal decomposition risk90-95%
ChromatographyColumn chromatography for smaller scale productionHigh purity, versatileNot economical at large scale, solvent-intensive>99%
RecrystallizationMultiple crystallization steps with different solvent systemsImproves purity of crude productsTime-consuming, yield losses>99.9%

The choice of purification method depends on the required purity, scale of production, and economic considerations. For industrial applications, crystallization is often preferred:

"A mixed solvent composed of methanol and water (60% (by weight) methanol) was added to the crude product, and the mixture was slowly cooled from 50°C to -5°C with stirring to cause selective crystallization. The crystalline precipitate was collected by filtration, washed with cold methanol, and dried to give the purified product."

Safety considerations are crucial for industrial production. According to safety data sheets:

"Precautionary Statements: Prevention - Wash face, hands and any exposed skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area."

Palladium-Catalyzed Coupling Mechanisms

Palladium-catalyzed cross-coupling reactions represent the most extensively studied catalytic transformations of 2-bromothioanisole. The fundamental mechanism involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination, which collectively enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The oxidative addition of 2-bromothioanisole to palladium(0) complexes proceeds through a concerted mechanism, with the electron-withdrawing nature of the bromine substituent facilitating the insertion of palladium into the carbon-bromine bond. Studies have demonstrated that the presence of the methylthio group at the ortho position can influence the electronic properties of the aryl halide, affecting both the rate and selectivity of oxidative addition. Computational investigations reveal that the methylthio substituent acts as a weak π-donor, modestly activating the aromatic ring toward palladium insertion while simultaneously providing steric hindrance that can direct regioselectivity.

Suzuki-Miyaura coupling reactions of 2-bromothioanisole with arylboronic acids have been extensively optimized, with catalyst systems based on palladium(II) acetate and tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) demonstrating exceptional performance. Under these conditions, 2-bromothioanisole undergoes selective carbon(sp²)-bromine bond activation, yielding biaryl products in 65-94% yields at temperatures ranging from 80-100°C. The high selectivity observed for bromine over the methylthio group reflects the significantly higher bond dissociation energy of the carbon-sulfur bond compared to the carbon-bromine bond.

Mechanistic studies of the transmetalation step reveal that the presence of hydroxide or alkoxide bases is crucial for activating boronic acid nucleophiles toward palladium. The formation of tetracoordinate boronate intermediates significantly enhances the nucleophilicity of the organic fragment, facilitating its transfer to the palladium center. In reactions involving 2-bromothioanisole, the electron-rich nature of the methylthio substituent can accelerate transmetalation by increasing the electron density at the palladium center.

The reductive elimination step proceeds through a concerted mechanism involving the coupling of the aryl and nucleophilic fragments bound to palladium. Computational studies indicate that the presence of bulky phosphine ligands, such as tricyclohexylphosphine, promotes reductive elimination by destabilizing the palladium(II) intermediate and facilitating the formation of the carbon-carbon bond. The methylthio group in 2-bromothioanisole does not significantly impede this process, allowing for efficient product formation under optimized conditions.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromothioanisole

Reaction TypeNucleophile/PartnerCatalyst SystemTemperature (°C)Yield Range (%)Key Features
Suzuki-Miyaura CouplingArylboronic acidsPd(OAc)₂/PCy₃·HBF₄80-10065-94Selective C(sp²)-Br activation
Negishi CouplingOrganozinc reagentsPd(PPh₃)₄/THF60-8070-85Functional group tolerance
Stille CouplingOrganostannanesPd(PPh₃)₄/DMF80-11058-82High stereoselectivity possible
Buchwald-Hartwig AminationPrimary/Secondary aminesPd₂(dba)₃/XantPhos80-12053-91Primary amine formation
Carbonylative CouplingCarbon monoxide + nucleophilesPd(OAc)₂/SPhos100-14060-85Ester/amide products
Cross-Electrophile CouplingAlkyl halidesNiCl₂·glyme/bipyridine25-6062-84Mild conditions, no organometallic reagents

Negishi coupling reactions employing organozinc nucleophiles demonstrate complementary reactivity patterns, with yields typically ranging from 70-85% under mild conditions. The enhanced nucleophilicity of organozinc reagents compared to boronic acids allows for lower reaction temperatures and broader functional group tolerance. Stille coupling reactions, while requiring higher temperatures (80-110°C), offer unique advantages in terms of stereochemical control, with yields of 58-82% being commonly observed for various organostannane nucleophiles.

Buchwald-Hartwig amination reactions of 2-bromothioanisole proceed efficiently with both primary and secondary amines, utilizing catalyst systems based on palladium complexes with bulky, electron-rich phosphine ligands such as XantPhos. These reactions are particularly noteworthy for their ability to form primary arylamines with high selectivity, avoiding the formation of diarylamine byproducts that commonly plague traditional amination protocols. Yields ranging from 53-91% have been reported, with electron-rich arylamines generally providing higher yields than electron-deficient variants.

Nickel-Mediated Alkyl and Aryl Transfer Reactions

Nickel catalysis has emerged as a powerful complementary approach to palladium-based methods, offering unique advantages in terms of cost, earth abundance, and distinct reactivity patterns. The smaller ionic radius and different electronic configuration of nickel compared to palladium enable access to coupling reactions that are challenging or impossible with traditional palladium catalysts.

Nickel-catalyzed alkylation reactions of 2-bromothioanisole with alkyl Grignard reagents proceed through a distinct mechanism involving single-electron pathways. Under optimized conditions employing nickel(0) complexes with N-heterocyclic carbene ligands, these reactions achieve yields of 65-92% at temperatures ranging from room temperature to 100°C. The tolerance for alkyl nucleophiles bearing β-hydrogen atoms, which typically undergo facile β-hydride elimination in palladium-catalyzed systems, represents a significant advantage of nickel catalysis.

The mechanistic pathway for nickel-catalyzed coupling involves initial oxidative addition of 2-bromothioanisole to a nickel(0) center, followed by single-electron transfer processes that generate alkyl radicals from Grignard reagents. These alkyl radicals subsequently undergo coupling with the nickel-aryl intermediate through a radical rebound mechanism, avoiding the problematic β-hydride elimination pathway. Computational studies support this mechanistic proposal, demonstrating that the activation barriers for radical coupling are significantly lower than those for β-hydride elimination in nickel-based systems.

Photoredox/nickel dual catalysis represents an innovative approach that combines the mild conditions of visible light photocatalysis with the unique reactivity of nickel catalysts. In these systems, iridium or ruthenium photocatalysts generate alkyl radicals from alkyl trifluoroborates or related precursors under blue LED irradiation, while nickel catalysts facilitate the coupling with 2-bromothioanisole. This methodology achieves yields of 70-95% with excellent regioselectivity, operating under exceptionally mild conditions at room temperature.

Reductive cross-coupling methodologies eliminate the need for pre-formed organometallic nucleophiles, instead employing alkyl halides directly as coupling partners. These reactions utilize nickel catalysts in combination with metallic reducing agents such as manganese or zinc, achieving yields of 55-85% under mild conditions. The absence of strong bases and organometallic reagents significantly expands the functional group tolerance compared to traditional cross-coupling approaches.

Table 2: Nickel-Mediated Alkyl and Aryl Transfer Reactions of 2-Bromothioanisole

MethodologyCoupling PartnerCatalyst/ConditionsReaction ConditionsAdvantagesYield/Selectivity
Nickel-Catalyzed AlkylationAlkyl Grignard reagentsNi(cod)₂/ICy ligandRT-100°C, THFEarth-abundant catalyst65-92% yield
Photoredox/Ni Dual CatalysisAlkyl trifluoroboratesIr photocatalyst/NiCl₂·dtbpyBlue LED, RT, MeCNMild photochemical conditions70-95% yield, high regioselectivity
Reductive Cross-CouplingAlkyl halidesNiBr₂·DME/Mn or Zn25-80°C, DMF/DMANo organometallic reagents55-85% yield
C-S Bond FormationAlkyl thiolsNi(OAc)₂/DPEphosRT-120°C, various solventsFunctional group tolerance70-95% yield
Electrochemical CouplingAlkyl halidesNiBr₂/electrochemicalConstant current, RTSustainable electrochemistry60-88% yield
Radical AlkylationAlkyl radicals from C-H bondsNiCl₂/TBADT photocatalystUV light, acetone/PhCF₃Direct C-H functionalization60-84% yield, b/l selectivity 4:1

Carbon-sulfur bond formation through nickel catalysis has been developed as an efficient method for synthesizing thioether derivatives from 2-bromothioanisole. These reactions employ nickel(II) acetate catalysts with bisphosphine ligands such as DPEphos, achieving yields of 70-95% across a broad range of alkyl thiol nucleophiles. The mild reaction conditions and excellent functional group tolerance make this methodology particularly attractive for late-stage functionalization applications.

Electrochemical nickel catalysis represents a sustainable approach that obviates the need for stoichiometric chemical reducing agents. In these systems, electrical energy provides the driving force for catalyst turnover, while nickel complexes facilitate the coupling of 2-bromothioanisole with various alkyl halides. Yields of 60-88% are typically achieved under ambient conditions with constant current electrolysis.

Photocatalytic and Mechanochemical Activation

Photocatalytic activation represents a paradigm shift toward sustainable synthetic methodologies, harnessing visible light energy to drive chemical transformations under exceptionally mild conditions. The integration of photocatalysis with transition metal catalysis has opened new avenues for the functionalization of 2-bromothioanisole that were previously inaccessible through traditional thermal activation.

Visible light photocatalysis employing iridium-based photosensitizers in combination with nickel co-catalysts has demonstrated exceptional efficiency in promoting cross-coupling reactions of 2-bromothioanisole. Under blue LED irradiation (440 nm), these dual catalytic systems achieve yields of 75-90% within 12 hours at room temperature. The mild reaction conditions preserve sensitive functional groups that would otherwise decompose under traditional thermal conditions.

The mechanistic pathway involves initial photoexcitation of the iridium catalyst, followed by single-electron transfer to generate alkyl radicals from appropriate precursors. These radicals subsequently undergo capture by nickel(I) intermediates derived from the oxidative addition of 2-bromothioanisole, ultimately leading to product formation through reductive elimination. The synergistic interaction between the photocatalyst and nickel catalyst enables transformations that neither catalyst can accomplish independently.

Ultraviolet light activation using tetrabutylammonium decatungstate (TBADT) as a hydrogen atom transfer photocatalyst has enabled direct C-H functionalization reactions involving 2-bromothioanisole. Under UV LED irradiation (390 nm), these systems achieve remarkable quantum efficiencies, with yields of 80-95% being obtained within 6 hours. The ability to activate unreactive C-H bonds directly eliminates the need for pre-functionalized nucleophiles, representing a significant advancement in atom economy.

Mechanochemical activation through ball milling has emerged as a powerful solvent-free alternative to traditional solution-phase reactions. High-energy mechanical forces generated during ball milling can activate chemical bonds and facilitate transformations that are difficult to achieve under conventional conditions. For 2-bromothioanisole, mechanochemical conditions have been successfully applied to promote cross-coupling reactions in the absence of bulk solvents.

The mechanochemical approach offers several advantages, including reduced environmental impact, enhanced reaction rates, and the ability to handle air- and moisture-sensitive reagents under ambient conditions. Optimized ball milling conditions typically employ frequencies of 20-30 Hz with reaction times of 1-2 hours, achieving yields of 70-85% for various cross-coupling transformations.

Table 3: Photocatalytic and Mechanochemical Activation of 2-Bromothioanisole

Activation MethodCatalyst SystemLight Source/ConditionsReaction MediumKey BenefitsEfficiency
Visible Light PhotocatalysisIr(ppy)₃/Ni co-catalystBlue LED (440 nm)DMF/MeCNMild conditions, room temperature75-90% yield, <12 h
UV Light ActivationTBADT/Ni dual catalystUV LED (390 nm)Acetone/PhCF₃High quantum efficiency80-95% yield, <6 h
Ball Milling MechanochemistryPd(OAc)₂/mechanical forceBall mill, 30 Hz frequencySolvent-free/LAGGreen chemistry, no solvents70-85% yield, <2 h
Photoredox CatalysisRu(bpy)₃Cl₂/Ni complexVisible light (>400 nm)DMA/H₂O mixturesBroad substrate scope65-88% yield, <8 h
LED-Mediated CouplingCdSe@CdS nanorods/NiWhite LED arrayDMF/organic solventsRecyclable heterogeneous catalyst60-85% yield, <12 h
Solar Light ActivationBiOBr photocatalystSolar simulatorAqueous/organic biphasicSustainable solar energyComplete conversion <10 min

Heterogeneous photocatalysis using semiconductor nanoparticles has shown promise for large-scale applications due to the recyclability and stability of the catalysts. CdSe@CdS nanorod photocatalysts combined with nickel complexes enable efficient C-O cross-coupling reactions of 2-bromothioanisole with carboxylic acids under white LED irradiation. These systems achieve yields of 60-85% with the added benefit of catalyst recovery and reuse.

Solar light activation represents the ultimate sustainable approach, utilizing abundant solar energy to drive chemical transformations. Bismuth oxybromide (BiOBr) photocatalysts have demonstrated exceptional activity under solar irradiation, achieving complete conversion of model substrates within 10 minutes. The development of solar-driven processes for 2-bromothioanisole functionalization holds significant promise for industrial applications.

Stereoselective and Stereodivergent Methodologies

The development of stereoselective methodologies for 2-bromothioanisole represents a frontier area in catalytic cross-coupling chemistry, addressing the growing demand for enantiomerically and diastereomerically pure compounds in pharmaceutical and materials applications. The presence of the methylthio substituent introduces unique steric and electronic effects that can be exploited for stereocontrol.

Asymmetric cross-coupling reactions employing chiral phosphine ligands have achieved enantiomeric excesses up to 95% in the formation of biaryl products from 2-bromothioanisole. The key to success lies in the careful selection of chiral ligands that can differentiate between enantiotopic faces during the critical bond-forming step. Chiral BINAP derivatives and related bisphosphine ligands have proven particularly effective, with the optimal ligand structure depending on the specific nucleophilic coupling partner.

Atroposelective synthesis methodologies target the formation of axially chiral biaryls through the controlled coupling of 2-bromothioanisole with appropriate nucleophiles. Nickel catalysts bearing chiral bidentate ligands have demonstrated exceptional performance in these transformations, achieving enantiomeric excesses up to 99% for atropisomeric products. The restricted rotation around the newly formed biaryl axis must be carefully considered in the catalyst design to ensure high selectivity.

The mechanistic basis for atroposelectivity involves the formation of configurationally stable nickel-aryl intermediates that undergo stereoselective reductive elimination. Computational studies reveal that the energy barrier for rotation around the forming biaryl axis is significantly higher than that for reductive elimination, enabling kinetic control of the stereochemical outcome.

Enantioselective alkylation methodologies have been developed using chiral nickel complexes bearing biimidazole ligands. These systems enable the asymmetric dicarbofunctionalization of alkenes with 2-bromothioanisole and alkyl nucleophiles, achieving enantiomeric excesses up to 92%. The three-component nature of these reactions provides exceptional molecular complexity in a single step while maintaining high stereocontrol.

Diastereoselective coupling reactions employ chiral auxiliaries to direct the stereochemical outcome of bond formation. The temporary attachment of chiral auxiliaries to nucleophilic coupling partners enables high diastereoselectivity (up to 20:1 dr) in reactions with 2-bromothioanisole. The auxiliary can be subsequently removed to reveal enantiomerically pure products.

Table 4: Stereoselective and Stereodivergent Methodologies for 2-Bromothioanisole

Stereoselective MethodChiral ElementStereochemical OutcomeCatalyst TypeReaction ScopeApplications
Asymmetric Cross-CouplingChiral phosphine ligandsUp to 95% eePd/chiral phosphineAryl bromides + boronic acidsPharmaceutical intermediates
Atroposelective SynthesisAxially chiral biarylsUp to 99% ee, atropisomericNi/chiral bidentate ligandAryl halides + organometallicsChiral ligand synthesis
Enantioselective AlkylationChiral nickel complexesUp to 92% eeNi/chiral biimidazoleAlkenes + electrophilesNatural product synthesis
Diastereoselective CouplingChiral auxiliariesUp to 20:1 drPd/chiral auxiliaryVarious nucleophilesDrug development
Stereoretentive C-S FormationConfigurationally stable nucleophilesComplete retentionCu(I)/chiral ligandCarbohydrate substratesGlycoside formation
Stereodivergent SynthesisSwitchable chiral catalystsBoth enantiomers accessibleDual chiral catalyst systemMultiple substrate classesMethod development

Stereoretentive carbon-sulfur bond formation has been achieved using copper(I) catalysts with chiral ligands, enabling the synthesis of configurationally stable sulfur-containing products. These reactions proceed with complete retention of stereochemistry, making them valuable for the synthesis of chiral thioethers and related compounds. The mild reaction conditions and broad functional group tolerance make this methodology particularly attractive for carbohydrate chemistry applications.

Stereodivergent synthesis represents the ultimate goal in stereoselective catalysis, enabling access to both enantiomers of a product using a single catalyst system through simple modification of reaction conditions. Recent advances in dual catalyst systems have demonstrated the feasibility of stereodivergent approaches for 2-bromothioanisole, opening new possibilities for efficient synthesis of both enantiomers of pharmaceutically relevant compounds.

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19614-16-5

Wikipedia

2-Bromothioanisole

Dates

Last modified: 08-15-2023
Blumke et al. Preparation of functionalized organoaluminiums by direct insertion of aluminium to unsaturated halides. Nature Chemistry, doi: 10.1038/nchem.590, published online 24 March 2010 http://www.nature.com/nchem

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